3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid
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Overview
Description
3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid is a complex organic compound featuring a furan ring, a triazole ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid typically involves multi-step organic reactions The synthetic route often starts with the preparation of the furan-2-ylformamido intermediate, followed by the formation of the triazole ring through cyclization reactionsIndustrial production methods may employ optimized reaction conditions to enhance yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. Major products formed from these reactions include various substituted derivatives of the original compound.
Scientific Research Applications
3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly due to its triazole and furan moieties, which are known for their biological activities.
Mechanism of Action
The mechanism of action of 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The furan and triazole rings are known to interact with enzymes and proteins, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other furan and triazole derivatives, such as furan-2-carboxylic acid and 4-methyl-1,2,4-triazole-3-thiol. Compared to these compounds, 3-[2-({5-[(Furan-2-ylformamido)methyl]-4-methyl-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid is unique due to its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H17N5O5S |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17N5O5S/c1-23-14(9-19-16(25)13-6-3-7-28-13)21-22-18(23)29-10-15(24)20-12-5-2-4-11(8-12)17(26)27/h2-8H,9-10H2,1H3,(H,19,25)(H,20,24)(H,26,27) |
InChI Key |
IGPPOEWBWNOALD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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